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Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzonitrile

Cat. No.: B1304700

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 2-
(Difluoromethoxy)benzonitrile, a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals. Due to the limited availability of public domain
experimental spectra for this specific compound, this document presents predicted data based
on established principles of spectroscopy and analysis of analogous structures. The
information herein is intended to serve as a reference for the identification and characterization
of 2-(Difluoromethoxy)benzonitrile.

Chemical Structure and Properties
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Property Value

Chemical Name 2-(Difluoromethoxy)benzonitrile
CAS Number 56935-78-5

Molecular Formula CsHsF2NO

Molecular Weight 169.13 g/mol

Structure

waalt text

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-(Difluoromethoxy)benzonitrile. These
predictions are derived from spectroscopic principles and data from structurally related
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)

Ar-H (ortho to
7.70-7.65 m - 1H

CN)

Ar-H (para to
7.60-7.55 m - 1H

CN)

Ar-H (meta to CN
7.35-7.25 m - 2H and ortho to

OCF2H)
6.65 t 73.5 1H -OCHF2
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Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
150.5 (t, J = 3.0 Hz) C-OCFzH
134.0 Ar-C

1335 Ar-C

128.0 Ar-C

122.0 Ar-C

116.5 CN

115.0 (t, J = 260.0 Hz) -OCF2H
105.0 C-CN

Table 3: Predicted °F NMR Spectral Data (470 MHz, CDCIs)

) . Coupling
Chemical Shift o Number of )
Multiplicity Constant (J, . Assignment
(0, ppm) Fluorines
Hz)
-80 to -85 d 73.5 2F -OCFzH

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
2230-2220 Strong C=N stretch
1600-1580, 1500-1400 Medium to Strong Aromatic C=C stretches
1250-1200 Strong Aryl-O stretch
1100-1000 Very Strong C-F stretches (in -OCF2zH)
260.740 Strong Ortho-disubstituted benzene
C-H bend
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
m/z Relative Intensity Assignment
169 High [M]* (Molecular lon)
140 Medium [M - CHOJ*
118 Medium [M - OCFzH]*
90 High [CeH4O]*
51 Medium [CHF2]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented
above.

NMR Spectroscopy

A sample of 2-(Difluoromethoxy)benzonitrile (approximately 10-20 mg) would be dissolved in
deuterated chloroform (CDCIs, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The spectra would be recorded on a 500 MHz NMR spectrometer.
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e 1H NMR: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay
of 1.0 s, and 16 transients.

e 13C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with a
spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients.

e 19F NMR: The spectrum would be acquired with a spectral width of 200 ppm, a relaxation
delay of 1.0 s, and 64 transients. Chemical shifts would be referenced to an external
standard of CFClIs (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat
liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded
over the range of 4000-400 cm~* by co-adding 32 scans at a resolution of 4 cm~1. A
background spectrum of the clean ATR crystal would be collected and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed on a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (El) source. A dilute solution of the sample in
dichloromethane would be injected into the GC, equipped with a 30 m x 0.25 mm capillary
column with a 0.25 um film thickness. The oven temperature would be programmed to start at
50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. The mass spectrometer would
be operated in full scan mode over a mass range of m/z 40-400, with an ionization energy of 70
eVv.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization
of 2-(Difluoromethoxy)benzonitrile.
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Workflow for Spectral Characterization

Sample Preparation

Synthesis and Purification of 2-(Difluoromethoxy)benzonitrile

:

Purity Assessment (e.g., GC, HPLC)

Spectroscopic Analysis

NMR Spectroscopy

Mass Spectrometry

IR Spectroscopy (EI-GC/MS)

(1H, 13C, 19F)

Data Analysis and Structure Eludidation

Integration of All Spectral Data

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and complete spectral characterization of 2-
(Difluoromethoxy)benzonitrile.

Relationship between Spectral Data and Molecular
Structure

The following diagram illustrates how different spectroscopic techniques probe specific features
of the 2-(Difluoromethoxy)benzonitrile molecule.
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Correlation of Spectral Data to Molecular Structure

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Caption: Correlation between different spectroscopic techniques and the structural features of
2-(Difluoromethoxy)benzonitrile.

 To cite this document: BenchChem. [Spectral Analysis of 2-(Difluoromethoxy)benzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304700#spectral-data-of-2-difluoromethoxy-
benzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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